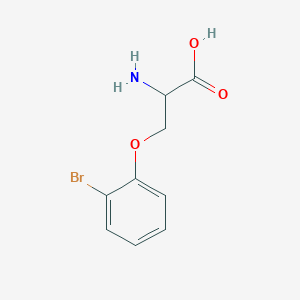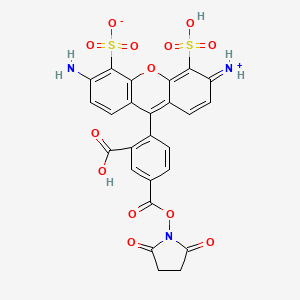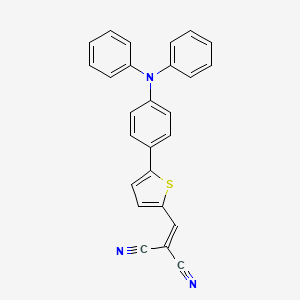
1,4-dimethyl (2S,3S)-2-amino-3-hydroxybutanedioate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le chlorhydrate de (2S,3S)-2-amino-3-hydroxybutanedioate de 1,4-diméthyle est un composé chimique ayant des applications potentielles dans divers domaines scientifiques. Il est caractérisé par sa stéréochimie spécifique et ses groupes fonctionnels, qui contribuent à ses propriétés et à sa réactivité uniques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du chlorhydrate de (2S,3S)-2-amino-3-hydroxybutanedioate de 1,4-diméthyle implique généralement plusieurs étapes, notamment la formation d'intermédiaires clés et l'utilisation de réactifs et de catalyseurs spécifiques. Les conditions de réaction, telles que la température, le solvant et le pH, sont soigneusement contrôlées pour garantir la stéréochimie et le rendement souhaités.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées et des techniques de purification efficaces. Le processus peut inclure l'utilisation de réacteurs à écoulement continu et de systèmes automatisés pour améliorer la productivité et la cohérence.
Analyse Des Réactions Chimiques
Types de réactions
Le chlorhydrate de (2S,3S)-2-amino-3-hydroxybutanedioate de 1,4-diméthyle peut subir diverses réactions chimiques, notamment :
Oxydation : Conversion des groupes hydroxyle en groupes carbonyle.
Réduction : Réduction des groupes carbonyle en groupes hydroxyle.
Substitution : Remplacement des groupes fonctionnels par d'autres substituants.
Réactifs et conditions courantes
Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants (par exemple, le permanganate de potassium), les agents réducteurs (par exemple, le borohydrure de sodium) et les nucléophiles (par exemple, les amines). Les conditions de réaction, telles que la température et le solvant, sont adaptées pour réaliser la transformation souhaitée.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones ou des aldéhydes, tandis que la réduction peut produire des alcools.
Applications de la recherche scientifique
Le chlorhydrate de (2S,3S)-2-amino-3-hydroxybutanedioate de 1,4-diméthyle a une large gamme d'applications dans la recherche scientifique, notamment :
Chimie : Utilisé comme brique de base pour la synthèse de molécules complexes.
Biologie : Étudié pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : Exploré pour son potentiel thérapeutique dans le traitement de diverses maladies.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action du chlorhydrate de (2S,3S)-2-amino-3-hydroxybutanedioate de 1,4-diméthyle implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les cibles moléculaires et les voies exactes dépendent de l'application et du contexte spécifiques.
Applications De Recherche Scientifique
1,4-dimethyl (2S,3S)-2-amino-3-hydroxybutanedioate hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,4-dimethyl (2S,3S)-2-amino-3-hydroxybutanedioate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.
Comparaison Avec Des Composés Similaires
Composés similaires
Les composés similaires au chlorhydrate de (2S,3S)-2-amino-3-hydroxybutanedioate de 1,4-diméthyle comprennent d'autres dérivés d'acides aminés et des stéréoisomères ayant des groupes fonctionnels et une stéréochimie comparables.
Unicité
L'unicité du chlorhydrate de (2S,3S)-2-amino-3-hydroxybutanedioate de 1,4-diméthyle réside dans sa stéréochimie spécifique et ses groupes fonctionnels, qui confèrent une réactivité et une activité biologique distinctes par rapport à d'autres composés similaires.
Propriétés
Formule moléculaire |
C6H12ClNO5 |
|---|---|
Poids moléculaire |
213.61 g/mol |
Nom IUPAC |
dimethyl 2-amino-3-hydroxybutanedioate;hydrochloride |
InChI |
InChI=1S/C6H11NO5.ClH/c1-11-5(9)3(7)4(8)6(10)12-2;/h3-4,8H,7H2,1-2H3;1H |
Clé InChI |
XQPVIUIEPXTBRH-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(C(C(=O)OC)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[1-(2-amino-3-methylpentanoyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B12303965.png)
![10,13-dimethylspiro[2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxirane]-3-one](/img/structure/B12303975.png)
![tert-butylN-{1-[methoxy(methyl)carbamoyl]ethyl}-N-methylcarbamate](/img/structure/B12303978.png)
![N-(4-fluorophenethyl)-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide hydrochloride](/img/structure/B12303984.png)



![8-Azoniabicyclo[3.2.1]octane, 8-[(4-cyclohexylphenyl)methyl]-8-methyl-3-[(4-methylbenzoyl)oxy]-, bromide, endo-](/img/structure/B12304007.png)
![tert-butyl 1-{N-[15-(tert-butoxy)-15-oxo-3,6,9,12-tetraoxapentadecan-1-yl]-6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanamido}-3,6,9,12-tetraoxapentadecan-15-oate](/img/structure/B12304024.png)
![(8S,9S,10R,13R,14S,17S)-17-(1-hydroxyethyl)-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B12304025.png)


